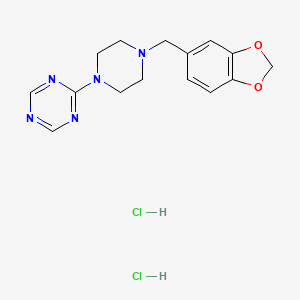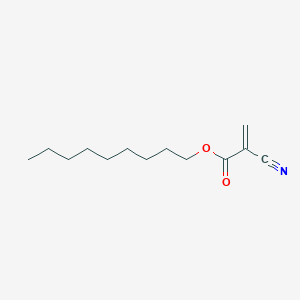
nickel;yttrium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-yttrium compounds are a class of materials that combine the properties of nickel and yttrium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Nickel is a transition metal with excellent catalytic properties, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides. Together, these elements form compounds that are used in catalysis, hydrogen production, and high-temperature applications .
准备方法
Nickel-yttrium compounds can be synthesized using various methods, including hydrothermal processes, mechanical alloying, and impregnation techniques. One common method involves the hydrothermal synthesis of nickel nanoparticles supported on yttrium oxide (Y₂O₃). In this process, nickel nitrate hexahydrate and polyvinylpyrrolidone (PVP) are dissolved in ethanol, and the yttrium oxide support is added to the solution. The mixture is then stirred and subjected to hydrothermal conditions to produce nickel-yttrium catalysts .
Another method involves high-energy cryogenic mechanical alloying, where nickel and yttrium powders are milled together at cryogenic temperatures. This process results in the formation of nanocrystalline nickel-yttrium alloys with enhanced thermal stability .
化学反应分析
Nickel-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, nickel-yttrium alloys can undergo oxidation to form nickel oxide (NiO) and yttrium oxide (Y₂O₃). The oxidation process is influenced by the presence of yttrium, which enhances the thermal stability and oxidation resistance of the alloy .
In reduction reactions, nickel-yttrium compounds can be reduced using hydrogen gas to produce metallic nickel and yttrium. These reactions are typically carried out at high temperatures and in the presence of a reducing agent .
Substitution reactions involving nickel-yttrium compounds often involve the replacement of one element with another in the compound’s structure. For example, yttrium can be substituted with other rare earth elements to modify the properties of the compound .
科学研究应用
Nickel-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogen production through ammonia decomposition. The high catalytic activity of nickel-yttrium catalysts makes them ideal for producing carbon-free hydrogen .
In biology and medicine, yttrium oxide nanoparticles are used for biological imaging and photodynamic therapies due to their high thermal stability and dielectric constant . Nickel-yttrium compounds are also used in the development of high-temperature superalloys for aerospace and power generation applications .
作用机制
The mechanism of action of nickel-yttrium compounds is primarily related to their ability to enhance the thermal stability and oxidation resistance of materials. Yttrium in the compound forms stable oxides that protect the underlying nickel from oxidation. This protective oxide layer prevents the diffusion of oxygen and other reactive species, thereby enhancing the material’s high-temperature performance .
Additionally, the presence of yttrium in nickel-yttrium alloys promotes the formation of fine-grained microstructures, which further improve the material’s mechanical properties and resistance to thermal degradation .
相似化合物的比较
Nickel-yttrium compounds can be compared with other nickel-based alloys, such as nickel-iron, nickel-cobalt, and nickel-tungsten alloys. While these alloys also exhibit high thermal stability and mechanical strength, nickel-yttrium compounds are unique in their ability to form stable oxides that enhance oxidation resistance .
Similar compounds include:
- Nickel-iron (Ni-Fe) alloys
- Nickel-cobalt (Ni-Co) alloys
- Nickel-tungsten (Ni-W) alloys
- Nickel-phosphorus (Ni-P) alloys
Nickel-yttrium compounds stand out due to their superior thermal stability and oxidation resistance, making them ideal for high-temperature applications.
属性
CAS 编号 |
12363-03-0 |
|---|---|
分子式 |
NiY3 |
分子量 |
325.411 g/mol |
IUPAC 名称 |
nickel;yttrium |
InChI |
InChI=1S/Ni.3Y |
InChI 键 |
FDSUYEJJCWEMLZ-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Y].[Y].[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


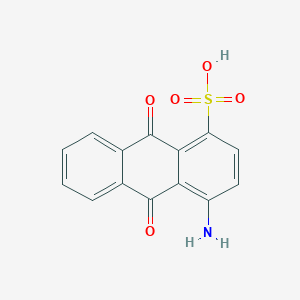
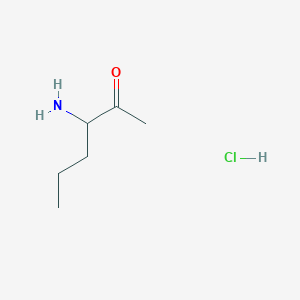
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
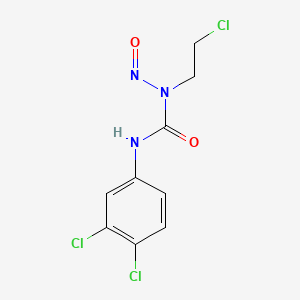
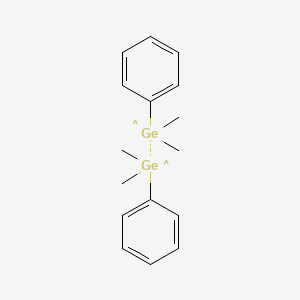
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
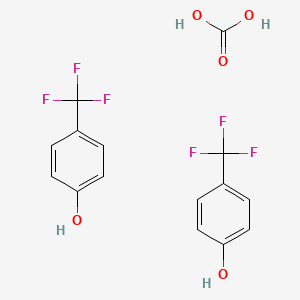
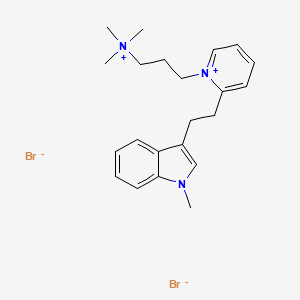
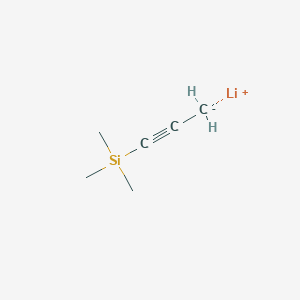
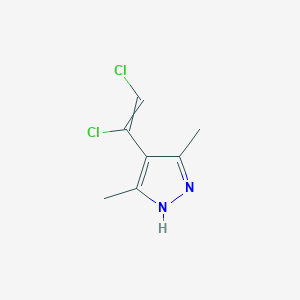
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
